molecular formula C13H11ClN4OS B3730689 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B3730689
M. Wt: 306.77 g/mol
InChI Key: CVTKOXCKAZRIDC-UHFFFAOYSA-N
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Description

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a chemical compound with the molecular formula C19H15ClN4OS It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 6-methyl-1H-purine-6-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTKOXCKAZRIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Reactant of Route 2
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8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Reactant of Route 3
Reactant of Route 3
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Reactant of Route 4
Reactant of Route 4
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Reactant of Route 5
Reactant of Route 5
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Reactant of Route 6
Reactant of Route 6
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

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